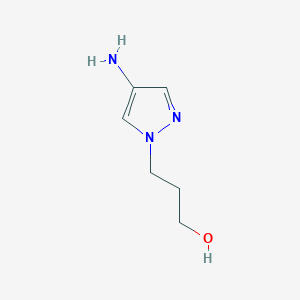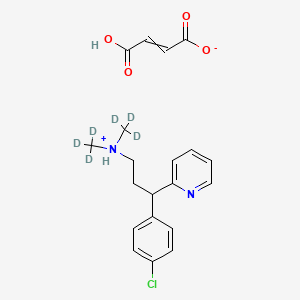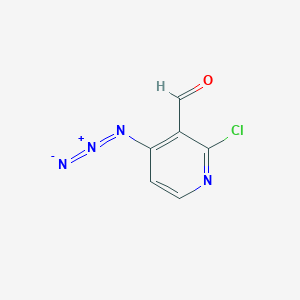
Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine (ADP-DCHG) is an important molecule in the field of medicinal chemistry. It is a guanidine-based compound that has been used in a variety of laboratory experiments for its unique properties. It is a versatile compound that can be used as a ligand, a catalyst, and as a building block for other molecules. ADP-DCHG has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine involves the conversion of adenosine to adenosine 5'-phosphoramidate, followed by coupling with 1,3-dicyclohexylguanidine.
Starting Materials
Adenosine, Phosphorus pentachloride, Diisopropylethylamine, 1,3-dicyclohexylguanidine, N,N-Diisopropylethylamine, Chloroform
Reaction
Adenosine is first converted to adenosine 5'-O-chlorophosphoramidite using phosphorus pentachloride and diisopropylethylamine in chloroform as solvent., The resulting adenosine 5'-O-chlorophosphoramidite is then reacted with 1,3-dicyclohexylguanidine in the presence of N,N-diisopropylethylamine to form Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine., The product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine has been used in a variety of scientific research applications. It has been used as a ligand for a variety of proteins, including enzymes, receptors, and transporters. It can also be used as a catalyst in organic reactions, such as the synthesis of peptides and carbohydrates. Additionally, it has been used as a building block for other molecules, such as peptides, nucleotides, and nucleic acids. Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine has also been used in drug discovery and development, as it can act as a prodrug or a drug delivery system.
Mechanism Of Action
The exact mechanism of action of Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine is not fully understood. However, it is believed that the guanidine group of the molecule binds to the active site of proteins, which allows the molecule to act as a ligand. Furthermore, the adenosine 5'-phosphoramidate group of the molecule is believed to interact with the phosphorylated residues of the protein, which can affect the activity of the protein.
Biochemical And Physiological Effects
Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including proteases, phosphatases, and kinases. It has also been shown to act as an agonist for several G-protein coupled receptors. Additionally, it has been shown to modulate the activity of a number of ion channels.
Advantages And Limitations For Lab Experiments
Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, one of the major limitations is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine. One potential direction is to explore its use as a prodrug or drug delivery system. Additionally, further research could be done on its mechanism of action and its effects on various proteins and receptors. Additionally, further research could be done on its use as a catalyst and its potential applications in organic synthesis. Finally, further research could be done on its use as a building block for other molecules, such as peptides, nucleotides, and nucleic acids.
properties
CAS RN |
885120-84-3 |
|---|---|
Product Name |
Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine |
Molecular Formula |
C₂₃H₄₀N₉O₆P |
Molecular Weight |
569.59 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



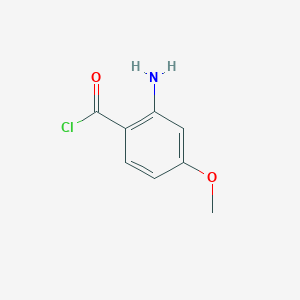
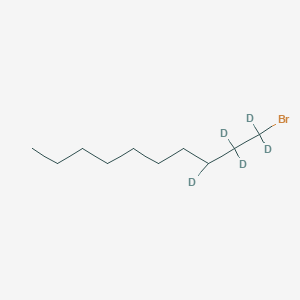
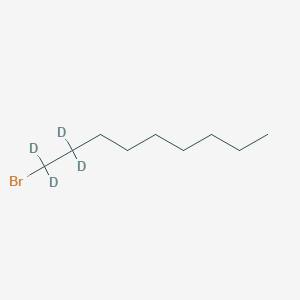
![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)
